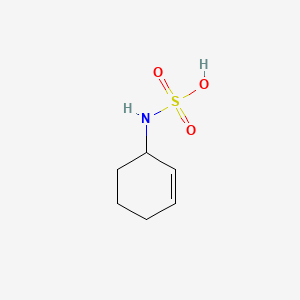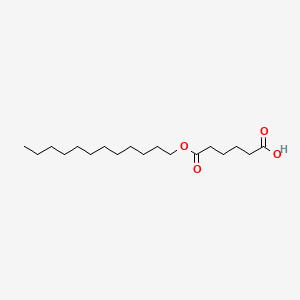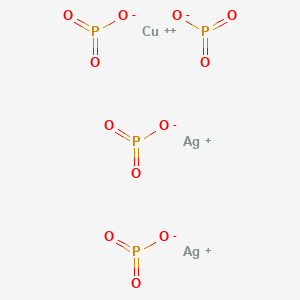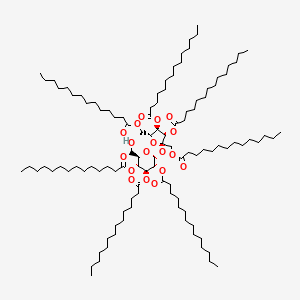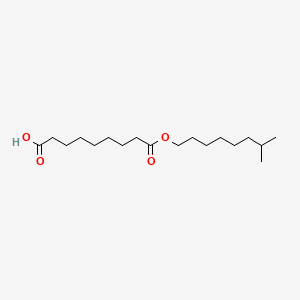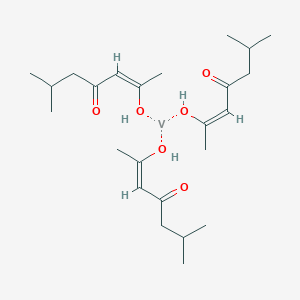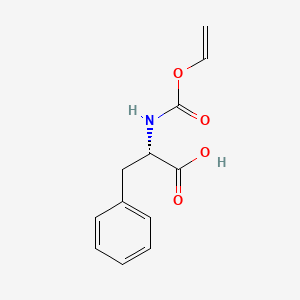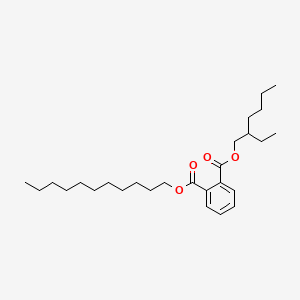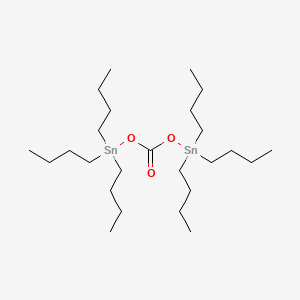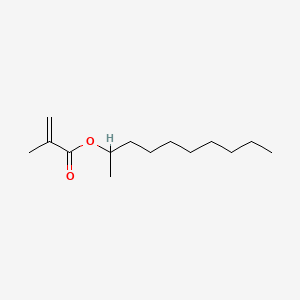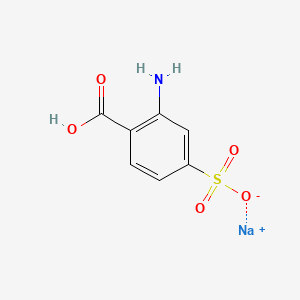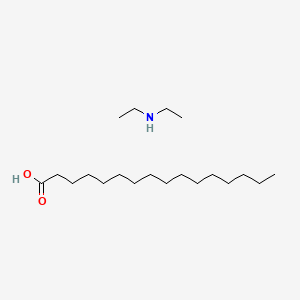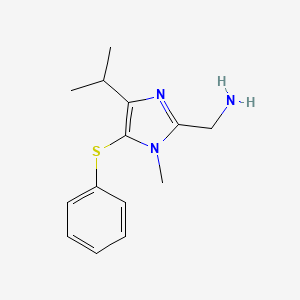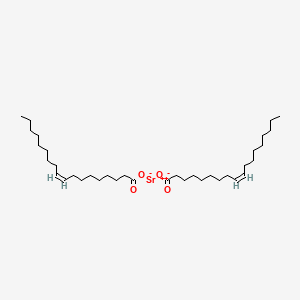
Strontium dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium dioleate is a chemical compound formed by the combination of strontium and oleic acid. It is often used in various industrial and scientific applications due to its unique properties. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form stable compounds with fatty acids like oleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium dioleate can be synthesized through a reaction between strontium hydroxide and oleic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding oleic acid under controlled temperature and stirring conditions. The resulting mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of advanced reactors and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: Strontium dioleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form strontium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to strontium metal and oleic acid.
Substitution: It can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution Reagents: Halogens or other reactive species can be used for substitution reactions.
Major Products Formed:
Oxidation: Strontium oxide and various organic by-products.
Reduction: Strontium metal and oleic acid.
Substitution: New strontium compounds with different functional groups.
Scientific Research Applications
Strontium dioleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in bone regeneration and repair.
Industry: this compound is used in the production of lubricants, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which strontium dioleate exerts its effects involves its interaction with biological molecules and cellular pathways. Strontium ions can replace calcium ions in biological systems, influencing bone metabolism and promoting bone growth. The oleate component may also play a role in enhancing the bioavailability and stability of the compound.
Comparison with Similar Compounds
Strontium Ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone growth.
Strontium Carbonate: Commonly used in pyrotechnics and ceramics, it shares some chemical properties with strontium dioleate.
Strontium Chloride: Used in dental care products, it has different applications but similar reactivity.
Uniqueness: this compound is unique due to its combination of strontium and oleic acid, which imparts specific properties such as enhanced solubility in organic solvents and potential biological activity. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
59039-08-6 |
|---|---|
Molecular Formula |
C36H66O4Sr |
Molecular Weight |
650.5 g/mol |
IUPAC Name |
strontium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI Key |
QRGQLRSDSGSLBD-CVBJKYQLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


